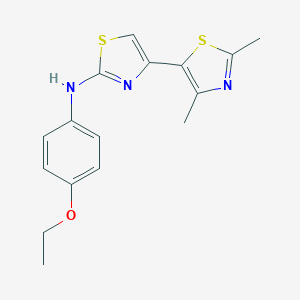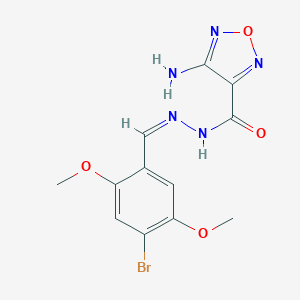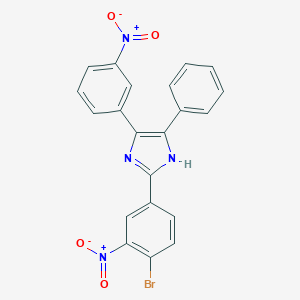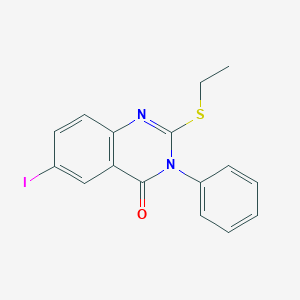![molecular formula C13H16N2O4 B415972 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B415972.png)
4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group, a 3-nitro group, and a tetrahydrofuran-2-ylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 4-Methyl-3-amino-N-(tetrahydro-furan-2-ylmethyl)-benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-Methyl-3-nitrobenzoic acid and tetrahydrofuran-2-ylmethylamine.
科学的研究の応用
4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-nitrobenzamide
- 4-Methyl-3-amino-N-(tetrahydro-furan-2-ylmethyl)-benzamide
- 4-Methyl-3-nitro-N-(methyl)-benzamide
Uniqueness
4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
分子式 |
C13H16N2O4 |
|---|---|
分子量 |
264.28g/mol |
IUPAC名 |
4-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-5-10(7-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,16) |
InChIキー |
QTHQJTJJXKENIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-diphenyl-5,10-bis[2-(trifluoromethyl)phenyl]tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B415890.png)

![2-[4-(2-Thienylmethyl)-1-piperazinyl]ethanol](/img/structure/B415893.png)
![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415895.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B415896.png)

![N'-[4-(allyloxy)-3,5-diiodobenzylidene]-2-cyanoacetohydrazide](/img/structure/B415900.png)
![2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415901.png)
![2-cyano-N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B415902.png)


![Ethyl 2-(1-benzofuran-2-carbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B415908.png)
![5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B415910.png)
![ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B415913.png)
